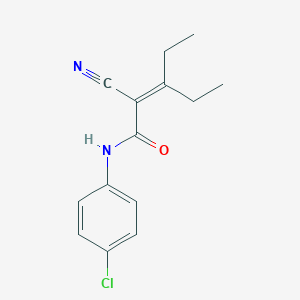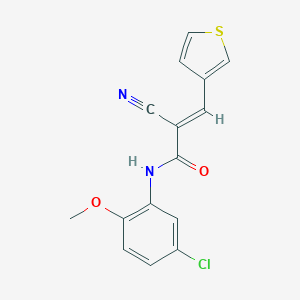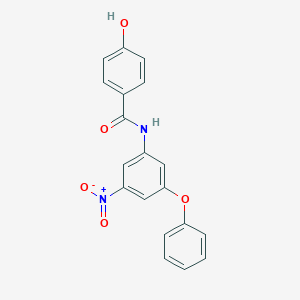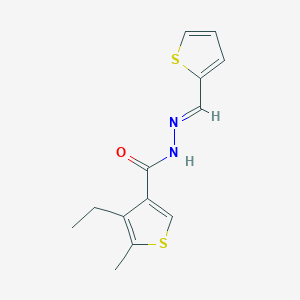![molecular formula C13H11NO5 B455798 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-91-8](/img/structure/B455798.png)
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, also known as MNPF, is an organic compound used in medicinal and scientific research. It has a molecular weight of 261.23g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C13H11NO5/c1-9-6-10 (4-5-13 (9)14 (16)17)18-8-12-3-2-11 (7-15)19-12/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.23g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A series of heterocyclic 2-carbaldehydes, including those structurally related to 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde, have been prepared, showcasing the versatility of furan derivatives in chemical synthesis. These compounds are of interest due to their potential applications in various chemical processes, including Vilsmeier formylation of mono- and di-substituted furans and thiophens (Chadwick et al., 1973).
- The thermodynamic properties of similar compounds have been studied, providing insights into their stability, reactivity, and potential applications in chemical synthesis. This research contributes to the understanding of the physical and chemical behavior of these compounds, aiding in their application in various scientific fields (Dibrivnyi et al., 2015).
Biological and Pharmacological Applications
- Compounds structurally similar to this compound have displayed neuroprotective activity against cell damage. This suggests potential applications in the development of drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases. The structure and biological activity of these compounds were determined using various spectroscopic techniques, highlighting the importance of structural analysis in drug discovery (Zhifeng Li et al., 2016).
Applications in Material Science and Catalysis
- The use of furan-2-carbaldehydes, which are structurally related to this compound, as biomass-derived chemicals for the synthesis of bioactive compounds demonstrates their importance as green and sustainable chemical building blocks. These compounds have been employed in ligand-free photocatalytic processes for C–C bond cleavage, emphasizing their role in environmentally friendly chemistry and potential applications in material science (Yu et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in medicinal and scientific research, suggesting that it may interact with various biological targets.
Mode of Action
It’s possible that this compound could undergo a free radical reaction
Biochemical Pathways
Given its potential for a free radical reaction , it may be involved in pathways related to oxidative stress or other redox reactions.
Propriétés
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAKBBQNODKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455720.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)

![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)


![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
